(4-Isobutyramidophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-methylpropanoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWRRIVRDITVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657413 | |

| Record name | [4-(2-Methylpropanamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-50-8 | |

| Record name | [4-(2-Methylpropanamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (4-Isobutyramidophenyl)boronic Acid

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(4-Isobutyramidophenyl)boronic acid, a derivative of phenylboronic acid, has emerged as a compound of significant interest for professionals in drug discovery and organic synthesis. Its bifunctional nature, featuring a boronic acid moiety and an isobutyramido group, makes it a uniquely valuable synthon. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols—a feature exploited in sensors and, most notably, in enzyme inhibition.[1] This reactivity is central to its role as a key intermediate in the synthesis of proteasome inhibitors, such as the groundbreaking multiple myeloma drug, bortezomib.[2]

The isobutyramido group modulates the molecule's electronic properties and steric profile, influencing its reactivity, solubility, and crystal packing. Furthermore, the arylboronic acid structure is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds to create complex molecular architectures.[2] A comprehensive understanding of the physicochemical properties of this compound is therefore not merely academic; it is a prerequisite for its effective application in the laboratory, enabling rational solvent selection, reaction optimization, and the design of novel therapeutic agents. This guide provides a detailed examination of these properties, grounded in established chemical principles and supported by field-proven experimental methodologies.

Section 1: Core Physicochemical and Structural Properties

The foundational step in utilizing any chemical compound is to understand its basic physical and structural characteristics. These properties dictate everything from storage conditions to reaction setup.

Molecular and Physical Data

While extensive experimental data for this specific compound is not broadly published, its core properties can be reliably cataloged from supplier data and predicted based on well-understood principles of physical organic chemistry.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source / Comment |

| IUPAC Name | [4-(2-methylpropanamido)phenyl]boronic acid | --- |

| CAS Number | 874219-50-8 | [2] |

| Molecular Formula | C₁₀H₁₄BNO₃ | [2] |

| Molecular Weight | 207.04 g/mol | [2] |

| Appearance | White to off-white powder/solid | General observation for arylboronic acids. |

| Melting Point | No specific data available in literature. | Arylboronic acids typically have high melting points (e.g., 4-Fluorophenylboronic acid: 262-265 °C[3]; 4-Methoxycarbonylphenylboronic acid: 197-200 °C[4]). The amide group is expected to promote strong intermolecular hydrogen bonding, likely resulting in a high melting point. |

| Boiling Point | No data available. | Decomposes upon strong heating. |

| Storage | 2-8°C, under inert gas | [2] Recommended to prevent degradation via oxidation and dehydration. |

Structural Characterization

The molecule's function is intrinsically linked to its three-dimensional structure and electronic distribution.

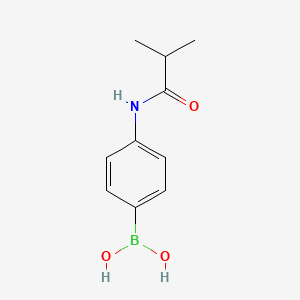

Caption: 2D structure of this compound.

Structurally, boronic acids are trigonal planar around the sp²-hybridized boron atom, which possesses a vacant p-orbital perpendicular to the molecular plane.[5] This vacancy confers Lewis acidity, a key aspect of its reactivity. X-ray crystallographic studies on analogous arylboronic acids reveal that the C-B-O plane is often nearly coplanar with the aromatic ring, maximizing electronic conjugation.[5] In the solid state, arylboronic acids typically form hydrogen-bonded dimers through their hydroxyl groups, which then assemble into larger layered structures.[5] The presence of the amide N-H and carbonyl C=O groups in the title compound provides additional sites for strong hydrogen bonding, which is expected to significantly influence its crystal packing and contribute to a high melting point.

Section 2: Spectroscopic Signature

Spectroscopic methods provide a fingerprint of a molecule, confirming its identity and offering insights into its electronic environment. While specific spectra for this compound require experimental acquisition, its expected signature can be reliably predicted.

-

¹H NMR Spectroscopy : The proton NMR spectrum would show distinct regions. Aromatic protons on the phenyl ring would appear as two doublets in the ~7.0-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. The amide proton (N-H) would likely appear as a broad singlet. The methine proton (-CH-) of the isobutyl group would be a multiplet (septet), and the two methyl groups (-CH₃) would appear as a doublet.

-

¹³C NMR Spectroscopy : The spectrum would show signals for the aromatic carbons, with the carbon attached to the boron atom (C-B) being characteristically broad and shifted. Signals for the amide carbonyl (C=O), and the methine and methyl carbons of the isobutyl group would also be present in their expected regions.

-

¹¹B NMR Spectroscopy : This is a crucial technique for characterizing boronic acids.[6] The trigonal (sp²) boronic acid should exhibit a broad signal in the range of δ 28-30 ppm. Upon binding with a diol or a Lewis base to form a tetrahedral (sp³) boronate species, this signal shifts significantly upfield to approximately δ 5-9 ppm.[7][8] This shift provides a powerful diagnostic tool for monitoring reactions and binding events.

-

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong, broad O-H stretching band around 3200-3400 cm⁻¹ for the boronic acid hydroxyls. Other key signals would include the N-H stretch of the amide (around 3300 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1650-1680 cm⁻¹), and characteristic B-O stretching vibrations (~1350 cm⁻¹).[9]

Section 3: Acidity and pKa Determination

Unlike carboxylic acids, which are Brønsted-Lowry acids (proton donors), boronic acids are Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate species. The equilibrium of this reaction defines its acidity, expressed as a pKa.

R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺

The pKa is a critical parameter for drug development professionals, as it influences the compound's charge state at physiological pH (7.4), which in turn affects its solubility, membrane permeability, and binding affinity to biological targets. The pKa of phenylboronic acid is approximately 8.7-9.3.[10] The electronic nature of the substituent at the para-position significantly modulates this value; electron-withdrawing groups lower the pKa (increase acidity), while electron-donating groups raise it. The isobutyramido group is weakly deactivating (electron-withdrawing) through resonance and induction, suggesting the pKa of this compound is likely to be slightly lower than that of unsubstituted phenylboronic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a reliable, field-proven method for determining the pKa of a boronic acid. The principle is to titrate a solution of the acid with a strong base (e.g., NaOH) and monitor the pH change.

Caption: Boronic acid moiety binding to a serine residue in an enzyme active site.

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated tool for molecular engineering. Its physicochemical properties—governed by the interplay between the Lewis acidic boron center and the modulating isobutyramido group—are the key to its successful application. Its predictable acidity, distinct solubility profile, and specific modes of reactivity make it an invaluable asset for researchers developing next-generation therapeutics and complex organic molecules. This guide provides the foundational knowledge and practical methodologies required to harness the full potential of this versatile compound with scientific rigor and integrity.

References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Stoll, V. S. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Leszczyński, P., Sporzyński, A., & Hofman, T. (2012). Solubility of three isomers of isobutoxyphenylboronic acid in several organic solvents. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Wang, B., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(9), 2096-2101. [Link]

-

Singh, R. P., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3169. [Link]

-

Hudson, R., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17863–17870. [Link]

-

Chylewska, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2786. [Link]

-

Dey, A. L. (2024). ¹¹B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 29(21), 4998. [Link]

-

Bull, J. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Lemmerer, A. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o43–o44. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

Sources

- 1. CAS 874219-50-8: [4-(2-methylpropanoylamino)phenyl]boronic… [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. 4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Methoxycarbonylphenylboronic acid = 95 99768-12-4 [sigmaaldrich.com]

- 5. 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. matrixscientific.com [matrixscientific.com]

- 7. Your Inquiry on [4-[(2-Methyl-1-oxopropyl)amino]phenyl]boronic acid | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 874219-50-8|this compound|BLD Pharm [bldpharm.com]

- 10. 153624-44-3|(4-Isobutoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

(4-Isobutyramidophenyl)boronic acid CAS number and structure

An In-Depth Technical Guide to (4-Isobutyramidophenyl)boronic acid for Advanced Research and Drug Development

Introduction

This compound is a specialized arylboronic acid that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a boronic acid moiety with an isobutyramide group, make it a valuable building block for the synthesis of complex organic molecules, particularly in the development of targeted therapeutics. Boronic acids, as a class, are recognized for their versatile reactivity, stability, and relatively low toxicity, which allows for their degradation into boric acid, a naturally occurring compound.[1] This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and critical applications for researchers, scientists, and professionals in drug development.

Compound Profile and Physicochemical Properties

This compound is primarily utilized as a synthetic intermediate. Its CAS number is 874219-50-8.[2][3] The presence of the boronic acid group makes it a key participant in palladium-catalyzed cross-coupling reactions, while the isobutyramide tail can be crucial for modulating pharmacokinetic properties or for specific interactions with biological targets.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 874219-50-8 | [2][3] |

| IUPAC Name | This compound | [3] |

| Chemical Formula | C₁₀H₁₄BNO₃ | [3][4] |

| Molecular Weight | 207.04 g/mol | [4] |

| Synonyms | N-4-Boronophenyl isobutyramide, 4-ISOBUTYRAMIDOBENZENEBORONIC ACID | [3] |

| Appearance | Typically a solid | N/A |

| Storage | 2-8°C, under inert gas | [4] |

Chemical Structure

The structure consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and an isobutyramide group [-NHC(O)CH(CH₃)₂] at the para position.

Caption: Chemical structure of this compound.

Synthesis Pathway

While various methods exist for the synthesis of arylboronic acids, a common and efficient laboratory-scale approach for preparing this compound involves the acylation of a commercially available aminophenylboronic acid precursor. This method offers high yields and good functional group tolerance.

Proposed Synthetic Workflow: Acylation of 4-Aminophenylboronic Acid

The synthesis can be achieved by reacting 4-aminophenylboronic acid with isobutyryl chloride in the presence of a base to neutralize the HCl byproduct.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard acylation methods for aminophenylboronic acids.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenylboronic acid (1.0 eq) and a suitable base such as triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the stirred solution to 0°C using an ice bath. Add isobutyryl chloride (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Acidify the mixture to a pH of ~3-4 with 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[5] This reaction is extensively used in pharmaceutical manufacturing due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[6][7] this compound is an excellent coupling partner for introducing the isobutyramidophenyl moiety onto various molecular scaffolds.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed coupling of this compound with an aryl halide (Ar-X).

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[5]

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Subsequently, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF) via syringe.[5]

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Typical Suzuki-Miyaura Reaction Conditions

The choice of catalyst, base, and solvent is critical for the success of the coupling reaction and can be optimized for specific substrates.

| Entry | Aryl Halide (Example) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 5-Bromonicotinic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 85 | [5] |

| 2 | 2-Iodocyclohexenone | Pd(0)/C (5) | Na₂CO₃ | DME/H₂O | 25 | High | [6] |

| 3 | DNA-conjugated Aryl Iodide | Na₂PdCl₄/sSPhos (20) | K₂CO₃ | H₂O/ACN | 37 | Variable | [9] |

Role in Medicinal Chemistry and Drug Discovery

The boronic acid functional group is a key pharmacophore in modern drug design.[10] It acts as a Lewis acid and can form reversible covalent bonds with diol-containing molecules, such as sugars, or with the hydroxyl group of serine residues in the active sites of enzymes.[11] This unique binding mechanism has been exploited to design highly potent and selective enzyme inhibitors.

Application as a Proteasome Inhibitor Precursor

This compound is a crucial intermediate in the synthesis of proteasome inhibitors, a class of drugs used to treat certain cancers, most notably multiple myeloma.[4] The proteasome is a cellular complex responsible for degrading proteins; its inhibition leads to the accumulation of regulatory proteins, triggering apoptosis (programmed cell death) in cancer cells.[1] The groundbreaking drug Bortezomib (Velcade®) is a dipeptidyl boronic acid that serves as a potent proteasome inhibitor.[12] The isobutyramide portion of this compound can be analogous to side chains in peptide-based inhibitors, contributing to binding affinity and specificity.

Mechanism of Boronic Acid-Based Enzyme Inhibition

The boron atom in the boronic acid group is electrophilic and readily attacked by the nucleophilic hydroxyl group of a serine residue in an enzyme's active site. This forms a stable, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.

Caption: Interaction of a boronic acid with a serine residue in an enzyme active site.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in both synthetic organic chemistry and pharmaceutical drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl systems. Furthermore, its role as a key building block for boronic acid-based drugs, particularly proteasome inhibitors, underscores its importance to medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this compound in the development of novel therapeutics and advanced materials.

References

-

P&S Chemicals. (n.d.). Product information, 4-(Isobutyramido)benzeneboronic acid. Retrieved from [Link]

-

Alonso, F., Moglie, Y., Radivoy, G., & Yus, M. (2007). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 72(16), 6189–6192. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Melnik, M. S., Johansen, M. B., & Gevorgyan, V. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions, 43(48), 17997–18000. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Silva, F., Marques, F., & Coimbra, J. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3192. Retrieved from [Link]

-

Singh, J., & Kumar, R. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(10), 1271. Retrieved from [Link]

-

Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Talele, T. T. (2020). Design and discovery of boronic acid drugs. Bioorganic & Medicinal Chemistry Letters, 30(12), 127181. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 874219-50-8|this compound|BLD Pharm [bldpharm.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki–Miyaura coupling of arylboronic acids to gold( iii ) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boronic acid - Wikipedia [en.wikipedia.org]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (4-Isobutyramidophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Isobutyramidophenyl)boronic acid is a member of the versatile class of organic compounds known as boronic acids. These compounds and their derivatives are pivotal in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. Beyond synthetic chemistry, boronic acids are increasingly recognized for their potential in medicinal chemistry and materials science. The isobutyramido functional group in the para position of the phenyl ring of the title compound can modulate its electronic properties, polarity, and potential for hydrogen bonding, thereby influencing its solubility, stability, and biological activity.

A comprehensive understanding of the solubility and stability of this compound is paramount for its effective utilization in any application. The choice of solvent can dramatically affect reaction kinetics, product yields, and purification efficiency. Similarly, its stability under various conditions—such as temperature, pH, and exposure to light and air—determines its shelf-life and dictates the optimal conditions for its storage and handling. This guide provides a detailed exploration of these critical physicochemical properties, offering both foundational knowledge and practical experimental protocols. While specific quantitative data for this compound is not extensively available in public literature, this guide will leverage data from the parent compound, phenylboronic acid, and structurally similar molecules to provide a robust predictive framework.

Part 1: Solubility of this compound

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and ease of formulation. For this compound, solubility will be dictated by the interplay of the polar boronic acid and isobutyramido groups with the nonpolar phenyl ring.

General Solubility of Arylboronic Acids

Arylboronic acids, as a class, exhibit a wide range of solubilities. Phenylboronic acid, the parent compound, is soluble in many polar organic solvents but has limited solubility in nonpolar hydrocarbon solvents.[1][2] The presence of the isobutyramido group in this compound is expected to increase its polarity compared to phenylboronic acid, which will likely affect its solubility profile.[3] Generally, ethers and ketones are excellent solvents for boronic acids, while chloroform offers moderate solubility and hydrocarbons are poor solvents.[4][5]

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Solvent Polarity: A positive correlation generally exists between the solubility of boronic acids and the polarity of the solvent.[4] The isobutyramido group, with its capacity for hydrogen bonding, will likely enhance solubility in protic solvents like alcohols and water, as well as polar aprotic solvents like acetone and acetonitrile.

-

pH: The solubility of arylboronic acids can be pH-dependent. Boronic acids are weak Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form in aqueous solutions.[6] The pKa of the boronic acid and the pH of the solution will determine the position of this equilibrium and, consequently, the solubility. For many arylboronic acids, solubility increases at higher pH due to the formation of the more soluble boronate salt.

-

Temperature: For most solid solutes, solubility increases with temperature. This principle is often exploited during recrystallization for purification.

-

Presence of Diols: Boronic acids can form reversible covalent complexes with diols, such as mannitol or fructose.[7][8] This interaction can significantly enhance the aqueous solubility of boronic acids.[7]

Predictive Solubility Profile of this compound

Based on the general principles outlined above, a qualitative solubility profile for this compound can be predicted.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol, Methanol) | Moderate to High | The boronic acid and isobutyramido groups can form hydrogen bonds with the solvent. |

| Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO, DMF) | High | The polar nature of these solvents will effectively solvate the polar functional groups of the molecule. |

| Ethers (e.g., Diethyl ether, THF, Dioxane) | High | Ethers are generally good solvents for boronic acids.[4] |

| Halogenated (e.g., Dichloromethane, Chloroform) | Moderate | These solvents offer a balance of polarity suitable for many organic compounds. |

| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Low to Moderate | The phenyl ring will have some affinity for these solvents, but the polar groups will limit solubility. |

| Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane) | Very Low | The high polarity of the molecule makes it poorly soluble in nonpolar solvents.[4][5] |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the dynamic (polythermal) method.[5][9] This technique involves monitoring the dissolution of the solid in a solvent as the temperature is gradually increased.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a known amount of this compound and the selected solvent into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.[3]

-

Heating and Observation: Immerse the vessel in a thermostatically controlled bath and begin stirring. Increase the temperature of the bath at a slow, constant rate (e.g., 0.1–0.5 °C/min).[3]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or, more accurately, by using a luminance probe or a laser scattering device to detect the point at which all solid has dissolved (the clear point).[3][5][9]

-

Data Recording: Record the temperature at which the solution becomes clear. This temperature corresponds to the saturation temperature for that specific concentration.

-

Data Analysis: Repeat the measurement with different concentrations of the solute to construct a solubility curve (solubility vs. temperature).

Workflow for Solubility Determination:

Caption: Workflow for the dynamic determination of solubility.

Part 2: Stability of this compound

The stability of boronic acids is a critical consideration for their synthesis, purification, storage, and application. Several degradation pathways can affect the integrity of this compound.

Major Degradation Pathways

There are three primary degradation pathways for arylboronic acids:

-

Boroxine Formation (Dehydration): This is a common and reversible process where three molecules of boronic acid condense to form a six-membered ring called a boroxine, with the elimination of three molecules of water.[1][10][11] This process is driven by heat and can occur in the solid state or in solution.[11][12] The presence of water can shift the equilibrium back towards the boronic acid.[13] Electron-donating groups on the phenyl ring can favor boroxine formation.[12][14][15]

-

Oxidative Deboronation: The carbon-boron bond is susceptible to cleavage by oxidation, resulting in the formation of a phenol.[16][17] This degradation is often mediated by reactive oxygen species and can be a significant issue in biological applications.[18][19] The oxidation of boronic acids to alcohols is an irreversible process.[18]

-

Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[13] This reaction can be catalyzed by both acids and bases and is a common side reaction in metal-catalyzed coupling reactions.[13]

Logical Relationship of Degradation Pathways:

Caption: Key degradation pathways of this compound.

Factors Influencing Stability

-

Temperature: Elevated temperatures can promote the dehydration of this compound to its corresponding boroxine.[10][11]

-

pH: Both acidic and basic conditions can catalyze protodeboronation.[13] The stability of many arylboronic acids is greatest at or near neutral pH.

-

Moisture: The presence of water can inhibit boroxine formation and may even reverse it.[13] However, in some contexts, water can participate in other degradation reactions.

-

Light and Air (Oxygen): Exposure to light and atmospheric oxygen can promote oxidative degradation.[18][19]

Recommendations for Handling and Storage

To ensure the integrity of this compound, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[20][21][22] For long-term storage, refrigeration is advisable.[21]

-

Handling: Handle in a well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[20][21][22] Avoid creating dust.[20][22] Use appropriate personal protective equipment, including gloves and safety glasses.[20][22][23]

Experimental Protocol for Stability Assessment using HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the stability of this compound under various stress conditions.[24]

Step-by-Step Methodology:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products (e.g., the corresponding phenol, isobutyranilide, and boroxine). A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is a good starting point.[25]

-

Stress Conditions: Prepare solutions of this compound in relevant solvents and subject them to various stress conditions:

-

Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) for specific time intervals.

-

Photostability: Expose solutions to a controlled light source (e.g., a photostability chamber).

-

pH Stress: Adjust the pH of aqueous solutions to acidic (e.g., pH 2), neutral (pH 7), and basic (e.g., pH 10) conditions and monitor over time.

-

Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the solution.

-

-

Sample Analysis: At predetermined time points, withdraw aliquots from the stressed samples, dilute appropriately, and analyze by HPLC.

-

Data Analysis: Quantify the amount of this compound remaining and the amount of each degradation product formed. This can be done by measuring the peak areas and comparing them to a standard of known concentration. Plot the percentage of the parent compound remaining against time for each stress condition to determine the degradation kinetics.

Workflow for HPLC-based Stability Testing:

Caption: Workflow for assessing the stability of this compound using HPLC.

Conclusion

This compound is a valuable compound with significant potential in various fields of chemistry. A thorough understanding of its solubility and stability is essential for its successful application. This guide has provided a comprehensive overview of these properties, drawing on established principles for arylboronic acids and outlining detailed experimental protocols for their determination. By carefully considering the factors that influence solubility and stability, researchers can optimize reaction conditions, ensure the long-term integrity of the compound, and unlock its full potential in their scientific endeavors.

References

- Arthrobacter nicotinovorans Strain PBA Catabolism of Arylboronic Acids. (n.d.). National Institutes of Health.

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.).

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499-4505.

- Sigma-Aldrich. (2025). Safety Data Sheet.

-

Bernardini, R., Oliva, A., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 642-643. Retrieved from [Link]

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

-

Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Genentech Inc. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]

- ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.

- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Butylsulfinyl)phenyl)boronic acid in Organic Solvents.

-

Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. (n.d.). ResearchGate. Retrieved from [Link]

- Bullen, G. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- BenchChem. (2025). Technical Support Center: Boronic Acid Workup Procedures.

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link]

- Phenylboronic acid - SAFETY DATA SHEET. (2025).

- Anchem Sales. (2015). Boric Acid.

- Ishihara, K., & Yamamoto, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. The Royal Society of Chemistry.

- Wikipedia. (n.d.). Phenylboronic acid.

-

Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. Retrieved from [Link]

- Miller, S. W., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.

- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 4-ISOBUTYRAMIDOBENZENEBORONIC ACID.

- Bullen, G. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.

- Johnson, B. D., & Smith, R. K. (1976). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 75(1), 222-231.

- Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heteroatom Chemistry, 13(3), 259-262.

- Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heteroatom Chemistry, 13(3), 259-262.

- CDH Fine Chemical. (n.d.). PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- The Royal Society of Chemistry. (n.d.). Supporting Information Boroxine Template for Macrocyclization and Postfunctionalization.

- Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing.

- D'Hondt, M., et al. (2014). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 19(10), 15477-15518.

- Bernardini, R., Oliva, A., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar.

- ResearchGate. (n.d.). Effect of boric acid on thermal stability of poly (acrylonitrile-methyl acrylate).

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. benchchem.com [benchchem.com]

- 14. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 15. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 16. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. anchemsales.com [anchemsales.com]

- 24. waters.com [waters.com]

- 25. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

(4-Isobutyramidophenyl)boronic acid mechanism of action in organic reactions

Abstract

(4-Isobutyramidophenyl)boronic acid is a versatile organoboron compound predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its unique structure, featuring a boronic acid moiety for coupling and an isobutyramido substituent, imparts specific electronic and steric properties that modulate its reactivity and mechanism of action. This guide provides an in-depth analysis of the core mechanistic principles governing its role in organic synthesis. We will dissect the Suzuki-Miyaura catalytic cycle with a focus on the specific influence of the para-amido substituent, explore the kinetic implications, and provide field-proven experimental protocols for its application.

Introduction: The Structural Significance of this compound

Boronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and broad utility as coupling partners.[1][2] this compound belongs to this class, distinguished by the presence of an isobutyramido group at the para-position of the phenyl ring. This substituent is not merely a passive spectator; its electronic and potential coordinating properties are critical to the molecule's behavior in catalytic cycles.

The amide functional group is characterized by a resonance structure that delocalizes the nitrogen's lone pair of electrons into the carbonyl group, giving the C-N bond partial double-bond character.[3] When attached to a phenyl ring, this group acts as a moderate activating group through resonance, donating electron density to the aromatic system. This electronic influence is central to its mechanism of action, particularly in the rate-determining steps of cross-coupling reactions. Understanding this influence is paramount for optimizing reaction conditions and predicting outcomes in complex molecular syntheses.

The Suzuki-Miyaura Reaction: A Mechanistic Framework

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of a carbon-carbon bond between the phenyl ring and an organic halide or triflate.[4][5] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7]

The cycle is fundamentally composed of three key steps:

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with an organohalide (R¹-X), inserting itself into the carbon-halide bond. This oxidizes the catalyst to a high-valent Pd(II) species.[7]

-

Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the Pd(II) complex, displacing the halide. This is the crucial step where the boronic acid participates directly.[4][7]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond (R¹-R²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][7]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Mechanism: The Role of the (4-Isobutyramido) Group

While the general cycle is universal, the specific reactivity of this compound is dictated by the influence of its substituent on the key transmetalation step.

Activation via Boronate Formation

The transmetalation step does not proceed with the neutral boronic acid. A base is required to activate the boron atom, converting the trigonal planar boronic acid into a more nucleophilic tetracoordinate boronate complex (e.g., [R-B(OH)₃]⁻).[1] This activation enhances the polarization of the C-B bond, making the organic group more readily transferable to the palladium center.[1][4]

The electron-donating nature of the para-amido group increases the electron density on the phenyl ring, which can subtly influence the acidity (pKa) of the boronic acid and the stability of the resulting boronate complex.

Caption: Activation of boronic acid to the reactive boronate species.

The Transmetalation Step: An Electronic Perspective

Transmetalation is often the rate-determining step of the catalytic cycle. The rate of this step is highly sensitive to the electronic character of the ipso-carbon—the carbon atom bonded to boron.[8]

The (4-Isobutyramido) group exerts two opposing electronic effects:

-

Sigma (σ) Withdrawal: The electronegative oxygen and nitrogen atoms pull electron density through the sigma bond framework (inductive effect).

-

Pi (π) Donation: The nitrogen lone pair donates electron density into the aromatic π-system (resonance effect).

For a para-substituent, the resonance effect typically dominates, leading to an overall increase in electron density on the phenyl ring, including the ipso-carbon. This increased nucleophilicity of the ipso-carbon facilitates its transfer from the boronate complex to the electrophilic Pd(II) center, potentially accelerating the transmetalation step compared to unsubstituted phenylboronic acid.

Comparative Reactivity

The kinetic performance of a boronic acid is a direct consequence of its structure. While specific kinetic data for this compound is not widely published, its performance can be inferred from established principles of substituent effects.

| Boronic Acid Substituent | Electronic Effect | Expected Impact on Transmetalation Rate | Rationale |

| -H (Unsubstituted) | Neutral (Reference) | Baseline | Standard reactivity for phenylboronic acid. |

| -OCH₃ (Strong Donor) | Strong π-Donation | Increased | Significantly enhances the nucleophilicity of the ipso-carbon. |

| -(NH)C(O)CH(CH₃)₂ | Moderate π-Donation | Moderately Increased | The amide group donates electron density via resonance, increasing ipso-carbon nucleophilicity and accelerating the transfer to palladium.[3][8] |

| -CF₃ (Strong Withdrawer) | Strong σ-Withdrawal | Decreased | Reduces the nucleophilicity of the ipso-carbon, slowing the rate of transfer to the palladium center.[8] |

Note: The relative rates are conceptual and depend heavily on specific reaction conditions such as the catalyst, ligand, base, and solvent used.[9]

Experimental Protocol: A Model Suzuki-Miyaura Coupling

This protocol provides a validated, self-contained methodology for a representative cross-coupling reaction. Explanations are provided to clarify the purpose of each step, ensuring scientific integrity and reproducibility.

Objective: To synthesize 4-isobutyramido-4'-methoxybiphenyl via Suzuki-Miyaura coupling.

Materials:

-

This compound (1.2 mmol)

-

4-Bromoanisole (1.0 mmol)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)

-

Dioxane (5 mL)

-

Water (1 mL)

Methodology:

-

Reaction Setup:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and potassium carbonate.

-

Rationale: Using an oven-dried flask prevents atmospheric moisture from interfering with the catalytic system. K₂CO₃ serves as the essential base to generate the active boronate species.[1]

-

-

Catalyst Preparation:

-

In a separate vial, dissolve Pd(OAc)₂ and PCy₃ in 1 mL of dioxane.

-

Rationale: Pre-mixing the catalyst and ligand allows for the formation of the active Pd(0) species in situ. PCy₃ is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes oxidative addition.[1]

-

-

Inert Atmosphere:

-

Seal the Schlenk tube with a septum. Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Rationale: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. An inert atmosphere is critical for maintaining catalytic activity.[6]

-

-

Reaction Execution:

-

Add the dioxane/water solvent mixture (4 mL dioxane, 1 mL water) to the Schlenk tube via syringe, followed by the catalyst solution.

-

Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 12 hours.

-

Rationale: Heating provides the necessary activation energy for the reaction. Vigorous stirring ensures proper mixing in the biphasic system.

-

-

Workup and Purification:

-

Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

-

Analysis:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Caption: A standard workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

The mechanism of action of this compound in organic reactions is fundamentally governed by the principles of the Suzuki-Miyaura catalytic cycle. However, its specific reactivity profile is finely tuned by the electronic properties of the para-isobutyramido substituent. Through its resonance-donating effect, this group enhances the nucleophilicity of the ipso-carbon, which is expected to facilitate the rate-determining transmetalation step. This nuanced understanding allows researchers to leverage this building block effectively in the synthesis of complex molecules, providing a reliable and efficient route to biaryl structures that are common motifs in pharmaceutical and materials science.

References

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

-

Adlington, R. M., Baldwin, J. E., Catterick, D., & Pritchard, G. J. (2000). Mechanistic insights into boron-catalysed direct amidation reactions. Journal of the Chemical Society, Perkin Transactions 1, (8), 1297–1305. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Szostak, M., & Shi, S. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(12), 3294–3306. [Link]

-

Wikipedia contributors. (2025). Boronic acid. Wikipedia, The Free Encyclopedia. [Link]

-

NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

-

Wikipedia contributors. (2025). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry Steps. (n.d.). Amide Functional Group. Chemistry Steps. [Link]

-

LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

-

Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 12(1), 167-177. [Link]

-

MDPI. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 11(11), 1361. [Link]

-

Wu, D., & Wang, D. (2011). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry, 9(24), 8375–8383. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Amide Functional Group - Chemistry Steps [chemistrysteps.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Strategic Synthesis and Application of (4-Isobutyramidophenyl)boronic acid: A Technical Guide for Drug Discovery Professionals

Abstract

(4-Isobutyramidophenyl)boronic acid has emerged as a cornerstone building block in modern medicinal chemistry, most notably as a critical intermediate in the synthesis of the proteasome inhibitor bortezomib. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and strategic applications of this versatile compound. We will delve into the causality behind experimental choices in its synthesis and its pivotal role in carbon-carbon bond formation through the Suzuki-Miyaura coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's significance and practical utility.

Introduction: The Rise of a Key Pharmaceutical Intermediate

The journey of this compound is intrinsically linked to the broader history of boronic acids in organic chemistry and the targeted development of novel therapeutics. While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the true potential of this class of compounds in pharmaceutical sciences was not fully realized until much later. The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of complex organic molecules, with boronic acids taking center stage as versatile and stable coupling partners.

The specific impetus for the development and large-scale synthesis of this compound arose from the quest for potent and selective proteasome inhibitors. The proteasome, a multi-catalytic protease complex, is a key regulator of intracellular protein degradation and has been identified as a prime target for cancer therapy.[1] The groundbreaking discovery of bortezomib (Velcade®), a dipeptidyl boronic acid, as a first-in-class proteasome inhibitor for the treatment of multiple myeloma and mantle cell lymphoma, solidified the importance of boronic acid-containing pharmacophores.[2][3] this compound serves as a crucial structural motif within this class of drugs, and its synthesis became a critical step in the production of these life-saving medicines.

Physicochemical Properties and Structural Rationale

The molecular architecture of this compound is key to its utility. The boronic acid moiety (-B(OH)₂) is a versatile functional group that can participate in a variety of chemical transformations, most notably the Suzuki-Miyaura coupling. The isobutyramido group (-NHC(O)CH(CH₃)₂) plays a more nuanced, yet equally important, role.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 874219-50-8 |

| Molecular Formula | C₁₀H₁₄BNO₃ |

| Molecular Weight | 207.04 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |

The isobutyramido group is not merely a passive spectator. In the context of proteasome inhibitors, this lipophilic moiety contributes to the overall molecular shape and binding affinity of the final drug molecule to the target enzyme. The specific stereochemistry and steric bulk of this group can influence the inhibitor's potency and selectivity. Furthermore, the amide bond provides a site for hydrogen bonding interactions within the enzyme's active site, enhancing the binding affinity.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with a readily available starting material, 4-nitroaniline. The following protocol outlines a common and scalable synthetic route.

Diagram: Synthetic Pathway to this compound

Caption: Synthetic route from 4-nitroaniline to the target compound.

Experimental Protocol:

Step 1: Synthesis of 4-Nitrophenylboronic acid

This step involves the diazotization of 4-nitroaniline followed by a borylation reaction.

-

Diazotization: Dissolve 4-nitroaniline in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Borylation: In a separate flask, prepare a solution of a boronic acid precursor, such as triisopropyl borate, in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the borate solution. The reaction is often catalyzed by a copper salt.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Acidify the reaction mixture to hydrolyze the boronic ester to the desired 4-nitrophenylboronic acid.

-

Isolate the product by filtration and wash with cold water.

Step 2: Synthesis of 4-Aminophenylboronic acid

This step involves the reduction of the nitro group to an amine.

-

Dissolve 4-nitrophenylboronic acid in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-aminophenylboronic acid.

Step 3: Synthesis of this compound

This final step is an acylation of the amino group.

-

Dissolve 4-aminophenylboronic acid in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in the presence of a base (e.g., triethylamine or pyridine).

-

Cool the solution in an ice bath.

-

Slowly add isobutyryl chloride to the solution.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Application in Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This compound is an excellent coupling partner in these reactions, allowing for the introduction of the isobutyramidophenyl moiety into a wide range of molecular scaffolds.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.0 eq)

-

Aryl bromide (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a reaction flask, add this compound, the aryl bromide, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent(s) to the flask.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Product | Typical Yield (%) |

| 2-Bromopyridine | N-(4-(pyridin-2-yl)phenyl)isobutyramide | 85-95 |

| 4-Bromoanisole | N-(4'-methoxy-[1,1'-biphenyl]-4-yl)isobutyramide | 90-98 |

| 1-Bromo-3,5-dimethylbenzene | N-(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)isobutyramide | 88-96 |

Conclusion and Future Perspectives

This compound has solidified its position as a vital building block in the pharmaceutical industry. Its efficient synthesis and versatile reactivity in Suzuki-Miyaura coupling reactions make it an indispensable tool for the construction of complex drug molecules. The historical development of this compound is a testament to the synergy between fundamental organic chemistry and the targeted needs of medicinal chemistry.

As the field of drug discovery continues to evolve, the demand for well-characterized and readily accessible building blocks like this compound will undoubtedly grow. Future research may focus on developing even more efficient and greener synthetic routes to this compound and exploring its utility in other emerging cross-coupling technologies. The principles outlined in this guide, from understanding the rationale behind its structure to the practical execution of its synthesis and application, will continue to be of paramount importance for scientists working at the forefront of pharmaceutical innovation.

References

-

A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles, 89(12), 2739-2744.

-

A kind of preparation method of 4 amino phenyl boronic acid derivative. CN106279313A.

-

Adams, J. (2004). The development of proteasome inhibitors as anticancer drugs. Cancer Chemotherapy and Pharmacology, 54(S1), S3-S9.

-

This compound. CymitQuimica.

-

Dick, L. R., & Fleming, P. E. (2010). Building on bortezomib: second-generation proteasome inhibitors. Drug discovery today, 15(5-6), 243-249.

- Frankland, E. (1860). On a new series of organic compounds containing boron. Proceedings of the Royal Society of London, 10, 568-572.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.

- Richardson, P. G., Hideshima, T., & Anderson, K. C. (2003). Bortezomib (PS-341): a novel, first-in-class proteasome inhibitor for the treatment of multiple myeloma and other cancers. Cancer control, 10(5), 361-369.

-

Development of proteasome inhibitors as research tools and cancer drugs. Journal of Cell Biology, 199(4), 569-574.

-

Suzuki-Miyaura Coupling. Organic Chemistry Portal.

Sources

(4-Isobutyramidophenyl)boronic acid molecular weight and formula

An In-Depth Technical Guide to (4-Isobutyramidophenyl)boronic acid: A Cornerstone Intermediate in Modern Medicinal Chemistry

Abstract

This compound has emerged as a pivotal building block in the landscape of drug discovery and development. Its unique structural features, particularly the presence of a reactive boronic acid moiety, make it an indispensable intermediate for synthesizing complex pharmaceutical agents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's fundamental properties, a validated synthetic pathway, and its critical applications. We will explore its role in the creation of potent enzyme inhibitors and its utility in robust carbon-carbon bond-forming reactions, underscoring its significance in constructing novel therapeutic candidates. The narrative emphasizes the chemical principles and experimental logic that drive its application, offering both foundational knowledge and practical protocols.

Introduction to Boronic Acids in Drug Discovery

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂).[1][2] Initially considered niche reagents, their prominence has surged over the past two decades, largely demystifying early concerns about toxicity.[3] The approval of several boronic acid-containing drugs by the FDA, including the groundbreaking proteasome inhibitor Bortezomib (Velcade®), has solidified their status as a validated and valuable pharmacophore.[1][4]

The utility of boronic acids stems from several key properties:

-

Lewis Acidity: The boron atom possesses a vacant p-orbital, allowing it to act as a mild Lewis acid.[1][2]

-

Reversible Covalent Bonding: They can form stable, yet reversible, covalent bonds with diols, a feature critical for interacting with biological targets like sugars or the active sites of serine proteases.[1][5]

-

Synthetic Versatility: Boronic acids are exceptionally stable, easy to handle, and serve as key partners in powerful synthetic reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[6]

-

Favorable Pharmacokinetics: Incorporation of a boronic acid group can enhance drug potency and improve pharmacokinetic profiles.[4]

This compound is a prime example of a functionalized arylboronic acid designed for specific applications, particularly in the synthesis of targeted therapies.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and formulation. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BNO₃ | [5] |

| Molecular Weight | 207.04 g/mol | [5] |

| CAS Number | 874219-50-8 | [5] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Storage Conditions | 2-8°C, under inert gas | [5] |

Synthesis Pathway: Acylation of 4-Aminophenylboronic Acid

The most direct and industrially scalable synthesis of this compound involves the acylation of a readily available precursor, 4-aminophenylboronic acid. This method is efficient and provides a high-purity product. The general strategy is based on well-established amidation reactions applied to functionalized boronic acids.[7]

Synthetic Rationale

The chosen pathway leverages the nucleophilic character of the amino group on the phenylboronic acid ring to react with an electrophilic acylating agent.

-

Starting Material Selection: 4-Aminophenylboronic acid is a commercially available and relatively inexpensive starting material. Its synthesis often begins with the nitration of phenylboronic acid followed by a reduction, providing a reliable source for the key precursor.[7]

-

Reaction Choice: Standard N-acylation is a robust and high-yielding reaction. Using isobutyryl chloride or isobutyric anhydride provides the desired isobutyramido side chain. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction Workflow Diagram

Caption: Synthetic workflow for this compound.

Core Applications in Drug Discovery

Intermediate for Proteasome Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of dipeptidyl boronic acid proteasome inhibitors.[5] The proteasome is a cellular complex responsible for degrading unwanted or misfolded proteins; its inhibition is a validated strategy for treating certain cancers, particularly multiple myeloma.[1][3]

The boronic acid moiety is the pharmacophore—it is directly responsible for the drug's mechanism of action. The boron atom forms a reversible covalent bond with the hydroxyl group of a critical threonine residue (Thr1) in the proteasome's active site, effectively blocking its proteolytic activity.[3] this compound provides the foundational scaffold onto which peptide side chains are built to achieve specificity and potency.

Mechanism of Proteasome Inhibition

Caption: Boronic acid inhibiting the proteasome active site.

Utility in Suzuki-Miyaura Cross-Coupling

Beyond its role in proteasome inhibitors, this compound is a versatile partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forges a C-C bond between the boronic acid and an organohalide (e.g., aryl bromide or iodide). This allows medicinal chemists to efficiently construct complex biaryl or heteroaryl structures, which are common motifs in pharmacologically active molecules.[6] This reaction is valued for its mild conditions and high tolerance of various functional groups.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide. Note: This is a representative protocol. Specific conditions may need optimization.

Objective: To synthesize a biaryl compound from this compound and an aryl bromide.

Reagents & Equipment:

-

This compound (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

-

Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for extraction and purification

Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, and the base.

-

Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

-

Solvent Addition: Add the chosen solvent system to the flask. Stir the mixture for 10-15 minutes to ensure adequate mixing.

-

Degassing: Degas the solvent by bubbling the inert gas through the mixture for 15-20 minutes or by using a freeze-pump-thaw method.

-

Rationale: Removing dissolved oxygen is crucial for catalyst stability and reaction efficiency.

-

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to obtain the final biaryl product.

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of rational drug design. Its structure is tailored to serve as a robust building block for some of the most effective modern therapeutics. By providing a stable scaffold with a highly functional boronic acid group, it enables the construction of potent enzyme inhibitors and complex molecular architectures through reliable synthetic methodologies. For researchers in medicinal chemistry and drug development, a thorough understanding of this compound's properties and applications is essential for unlocking new therapeutic possibilities.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

Boron Molecular. Buy 4-Isobutylphenylboronic acid. Available at: [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

-

Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Available at: [Link]

-

Wikipedia. Boronic acid. Available at: [Link]

-

Al-Mokhtar, M. A., et al. (2021). The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. National Institutes of Health (NIH). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Das, U., et al. (2020). Design and discovery of boronic acid drugs. PubMed. Available at: [Link]

- Hall, D. G. (2005).

-

PubChem - NIH. 4-Isopropylphenylboronic acid. Available at: [Link]

-

Singh, A. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Available at: [Link]

- Google Patents. A kind of preparation method of 4 amino phenyl boronic acid derivative.

-

Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. Available at: [Link]

-

PubChem - NIH. (4-Bromophenyl)boronic acid. Available at: [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

A Technical Guide to the Synthetic Potential of (4-Isobutyramidophenyl)boronic Acid: Pathways to Novel Derivatives